Tert-butyl 2-benzoylpyrrolidine-1-carboxylate
Description
Tert-butyl 2-benzoylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a benzoyl substituent at the 2-position. The Boc group is widely utilized in organic synthesis to protect amines, offering stability under basic and nucleophilic conditions while being cleavable under acidic conditions . The benzoyl moiety introduces aromaticity and electron-withdrawing properties, which may influence the compound’s reactivity, solubility, and interaction with biological targets. This compound is typically employed as an intermediate in pharmaceutical and agrochemical synthesis, though specific applications depend on its functionalization and downstream modifications.
Properties
IUPAC Name |
tert-butyl 2-benzoylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-11-7-10-13(17)14(18)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQDKMPOKJENLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Approaches
Cyclization of N-Substituted Amino Acids: One common route involves cyclization of suitably protected amino acids or amino acid derivatives to form the pyrrolidine ring, followed by benzoylation and tert-butyl carbamate installation.
Amide Coupling and Ring Closure: Using amide coupling reactions between benzoyl chlorides or benzoyl anhydrides and amino precursors, followed by intramolecular cyclization, is another prevalent method.
Chiral Auxiliary and Stereocontrol: Employing chiral starting materials such as enantiopure amino acids (e.g., L-proline) or chiral auxiliaries ensures stereoselectivity at the 2-position, leading to either (2R) or (2S) enantiomers.
Specific Preparation Methods
Synthesis via Multi-Step Route (Based on Patent and Literature Data)
Step 1: Preparation of the Pyrrolidine Core
Starting Material: Enantiopure amino acids such as L-proline or derivatives thereof are used as the chiral backbone.
Procedure: The amino acid is protected at the amino group (e.g., with a Boc group) and then subjected to cyclization through intramolecular reactions, such as activation of the carboxyl group to form an amide, followed by cyclization to form the pyrrolidine ring.
Step 2: Benzoylation at the 2-Position
Reagents: Benzoyl chloride or benzoyl anhydride in the presence of a base (e.g., triethylamine) is used to acylate the pyrrolidine ring at the 2-position.
Conditions: Typically, benzoylation occurs under mild conditions at low temperature to prevent overreaction or side reactions.
Step 3: Protection of Nitrogen as tert-Butyl Carbamate
Reagents: Di-tert-butyl dicarbonate (Boc anhydride) is employed to protect the nitrogen atom, forming the tert-butyl carbamate group.
Procedure: The reaction is carried out in an inert solvent such as dichloromethane with a base like triethylamine or sodium bicarbonate to facilitate the formation of the carbamate.
Stereochemical Control
The stereochemistry at the 2-position (either (2R) or (2S)) is controlled by the chiral starting material and the stereoselectivity of the cyclization step. Use of enantiomerically pure amino acids ensures the desired configuration.
Chiral Catalysts or Auxiliary: Some methods employ chiral catalysts or auxiliaries during cyclization to enhance stereoselectivity, although the predominant approach relies on chiral starting materials.
Representative Data and Reaction Schemes
Data Tables Summarizing Synthesis Parameters
Research Discoveries and Advances
Recent research has focused on optimizing stereoselective synthesis for pharmaceutical applications, especially for protease inhibitors and neuroactive compounds. Innovations include:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-benzoylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidines or benzoyl derivatives.
Scientific Research Applications
Tert-butyl 2-benzoylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-benzoylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring and benzoyl group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Key Differences and Implications
Reactivity and Stability
- Benzoyl vs. Methoxy/Methoxyphenyl : The benzoyl group in the target compound confers greater electron-withdrawing effects compared to methoxy or methoxyphenyl substituents. This difference may reduce nucleophilicity at the pyrrolidine nitrogen but enhance stability toward oxidation .
- Hydroxymethyl vs. Aminothiazolyl: The hydroxymethyl group in the analogue (C₁₇H₂₅NO₄) increases hydrophilicity, improving aqueous solubility, whereas the aminothiazolyl group (C₁₂H₁₉N₃O₂S) introduces heterocyclic reactivity, enabling interactions with biological targets .
Research Findings and Gaps
- Synthetic Utility : The Boc group’s stability in this compound makes it ideal for reactions requiring basic conditions, unlike acid-labile protecting groups.
- Biological Activity: Limited data exist on the biological activity of these compounds.
- Safety Data : Toxicity and ecotoxicological profiles for most analogues remain undocumented, necessitating precautionary handling aligned with tert-butyl alcohol guidelines .
Biological Activity
Tert-butyl 2-benzoylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
This compound possesses unique structural features that influence its reactivity and interactions with biological systems. The tert-butyl group enhances lipophilicity, which may facilitate membrane permeability and interaction with various biomolecules.
| Property | Description |
|---|---|
| Molecular Formula | C15H19NO2 |
| Molecular Weight | 245.32 g/mol |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO) |
| Stability | Stable under standard laboratory conditions |
2. Cellular Effects
Research indicates that this compound can influence cellular functions such as signaling pathways, gene expression, and metabolic processes. The interaction of the tert-butyl group with enzymes and receptors is particularly noteworthy.
- Cell Signaling : Compounds with tert-butyl groups have been shown to modulate pathways involved in cell proliferation and apoptosis.
- Gene Expression : The compound may affect the transcriptional activity of various genes, potentially altering cellular responses to stimuli.
The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes. Studies suggest that it may inhibit certain protein-protein interactions (PPIs), which are critical in various biological processes.
3.1 Enzyme Interaction
Preliminary studies have indicated that this compound can inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism and potential therapeutic effects in metabolic disorders.
3.2 Protein-Protein Interactions
Inhibition of the 14-3-3 protein family by this compound has been observed, which is significant given the role of these proteins in regulating cell cycle and apoptosis.
4. Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- A study published in ACS Chemical Neuroscience demonstrated that derivatives of this compound could effectively inhibit tau protein aggregation, a hallmark of neurodegenerative diseases such as Alzheimer's disease .
- Another research article highlighted its role as a potential anti-inflammatory agent, showing efficacy in modulating inflammatory responses in vitro.
Table 2: Summary of Research Findings
| Study Reference | Findings | Implications |
|---|---|---|
| Inhibition of tau aggregation | Potential treatment for Alzheimer's | |
| Modulation of inflammatory pathways | Anti-inflammatory therapeutic candidate |
5. Applications in Drug Development
The unique properties of this compound make it a valuable building block in drug discovery. Its ability to modulate biological pathways positions it as a candidate for further pharmacological exploration.
5.1 Pharmaceutical Applications
Current research is focused on evaluating its efficacy as an active pharmaceutical ingredient (API) or an intermediate in the synthesis of more complex therapeutic agents.
5.2 Industrial Applications
Beyond medicinal chemistry, this compound is also utilized in the synthesis of specialty chemicals and materials due to its reactivity and stability under various conditions.
Q & A
Q. What methodologies validate the absence of toxicological or ecological data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
